N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide
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Overview
Description
N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthyl group, a chloroethyl group, and a difluorobenzenecarboxamide moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a naphthyl ethyl chloride reacts with 2,6-difluorobenzenecarboxamide under controlled conditions. The reaction often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways can vary depending on the application, but common targets include signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-2-(2-naphthyl)ethyl]-2-propanaminium chloride
- (2E)-2-butenedioic acid compound with N-[2-(2-chlorophenyl)-1,1-dimethyl-2-oxoethyl]-N-methyl-2-(1-piperidinyl)acetamide
Uniqueness
N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide stands out due to its difluorobenzenecarboxamide moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability profiles.
Properties
IUPAC Name |
N-(2-chloro-2-naphthalen-2-ylethyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2NO/c20-15(14-9-8-12-4-1-2-5-13(12)10-14)11-23-19(24)18-16(21)6-3-7-17(18)22/h1-10,15H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDAPFNXJKHUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CNC(=O)C3=C(C=CC=C3F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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